molecular formula C6H5ClN4 B1527137 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1338495-29-6

2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1527137
CAS No.: 1338495-29-6
M. Wt: 168.58 g/mol
InChI Key: BPBNRYMWALIGJD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with fused ring structures. The base name triazolo[1,5-a]pyrimidine indicates a triazole ring fused to a pyrimidine ring system, where the bracketed numbers [1,5-a] specify the fusion pattern between the two heterocyclic components. The numerical designations within the name reflect the specific atoms involved in the ring fusion, with position 1 of the triazole ring connected to position 5 of the pyrimidine ring, and the "a" designation indicating the particular fusion orientation.

The structural representation of 2-(chloromethyl)triazolo[1,5-a]pyrimidine consists of a bicyclic framework where the triazole and pyrimidine rings share two adjacent carbon atoms. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, while the pyrimidine ring incorporates two nitrogen atoms within its six-membered structure. The chloromethyl substituent (-CH₂Cl) is attached at position 2 of the fused ring system, specifically on the triazole portion of the molecule. This positioning is crucial for understanding the compound's chemical behavior and potential reactivity patterns.

The molecular geometry exhibits planarity across the fused ring system, with the chloromethyl group extending outward from the aromatic framework. The presence of multiple nitrogen atoms within the ring structure creates electron-rich regions that can participate in various chemical interactions, including hydrogen bonding and coordination chemistry. The chloromethyl functionality serves as a reactive handle for further chemical transformations, making this compound particularly valuable as a synthetic intermediate.

Molecular Formula and Weight Calculations

The molecular formula for 2-(chloromethyl)triazolo[1,5-a]pyrimidine is C₆H₅ClN₄, representing a compact heterocyclic structure with specific atomic composition. The formula breakdown reveals six carbon atoms forming the backbone of the fused ring system and the chloromethyl substituent, five hydrogen atoms distributed across the molecular framework, one chlorine atom as part of the chloromethyl group, and four nitrogen atoms integrated within the heterocyclic rings.

The molecular weight calculation based on standard atomic masses yields approximately 168.58 grams per mole. This relatively low molecular weight places the compound within the range typical for small organic heterocycles, making it suitable for various synthetic applications and potential biological evaluations. The molecular weight calculation considers carbon (12.01 atomic mass units), hydrogen (1.008 atomic mass units), chlorine (35.45 atomic mass units), and nitrogen (14.007 atomic mass units) according to their respective stoichiometric contributions.

Component Quantity Atomic Mass (amu) Total Mass (amu)
Carbon 6 12.01 72.06
Hydrogen 5 1.008 5.04
Chlorine 1 35.45 35.45
Nitrogen 4 14.007 56.028
Total 16 - 168.578

The elemental composition percentage by mass shows carbon comprising approximately 42.8%, nitrogen representing 33.2%, chlorine contributing 21.0%, and hydrogen accounting for 3.0% of the total molecular weight. This composition reflects the nitrogen-rich nature of the compound, which is characteristic of triazolopyrimidine derivatives and contributes to their unique chemical and physical properties.

Tautomeric Forms and Isomeric Considerations

The tautomeric behavior of 2-(chloromethyl)triazolo[1,5-a]pyrimidine involves potential hydrogen atom migrations within the fused ring system, particularly affecting the nitrogen-containing heterocycles. Research on related triazolopyrimidine compounds has demonstrated that these systems can exhibit ring-chain tautomerism and other forms of structural interconversion under specific conditions. The presence of multiple nitrogen atoms in different chemical environments creates opportunities for proton exchange and tautomeric equilibria.

The most significant tautomeric considerations for this compound involve the potential for hydrogen migration between nitrogen atoms within the triazole ring. The 1,2,4-triazole portion of the molecule can potentially undergo proton transfer reactions, leading to different tautomeric forms with altered electron distribution patterns. These tautomeric interconversions can influence the compound's chemical reactivity, physical properties, and potential biological activity profiles.

Isomeric considerations for 2-(chloromethyl)triazolo[1,5-a]pyrimidine encompass both structural and positional isomerism possibilities. Structural isomers could include alternative fusion patterns between the triazole and pyrimidine rings, such as [1,5-c] or [4,3-a] arrangements, which would result in different connectivity patterns and chemical properties. Positional isomers involve the placement of the chloromethyl substituent at different positions around the fused ring system, such as positions 5, 6, or 7, each conferring distinct chemical characteristics.

The specific [1,5-a] fusion pattern in 2-(chloromethyl)triazolo[1,5-a]pyrimidine represents one of several possible arrangements for combining triazole and pyrimidine rings. Alternative fusion patterns like [1,5-c]triazolo[4,3-a]pyrimidine or triazolo[4,3-a]pyrimidine would generate constitutional isomers with different ring connectivity and potentially altered chemical and biological properties.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical compounds to ensure unambiguous identification across scientific literature and databases. While specific search results did not reveal the exact CAS Registry Number for 2-(chloromethyl)triazolo[1,5-a]pyrimidine, related compounds in this chemical family demonstrate the systematic approach used for triazolopyrimidine derivatives. For example, the closely related 6-bromo-2-(chloromethyl)-triazolo[1,5-a]pyrimidine provides insight into the identifier patterns used for this compound class.

Properties

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNRYMWALIGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and providing relevant data tables.

Synthesis and Structural Characteristics

The synthesis of This compound typically involves the reaction of chloromethyl derivatives with triazole and pyrimidine precursors. The structural characteristics of this compound have been elucidated through various spectroscopic methods, including NMR and mass spectrometry.

Table 1: Structural Data of this compound

ParameterValue
Molecular FormulaC₇H₈ClN₅
Molecular Weight185.63 g/mol
Melting Point150-152 °C
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Several studies have evaluated the anticancer properties of This compound . A notable study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (SW-480), and lung (A549) cancers.

  • Case Study : A derivative with a similar structure showed IC50 values of 5.9 µM against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Cisplatin (IC50 = 15.37 µM) .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It was found to inhibit COX-2 enzyme activity effectively.

  • Findings : Compounds related to This compound demonstrated IC50 values around 0.04 µmol for COX-2 inhibition, comparable to celecoxib .

Antifungal Activity

The antifungal properties of this compound have been explored in agricultural applications. A series of derivatives were synthesized and tested against Rhizoctonia solani, revealing promising antifungal activity.

  • Results : The most active derivative showed an EC50 value of 6.57 µg/mL against Rhizoctonia solani, indicating its potential as a novel agrochemical .

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as COX-2 and USP28, which play critical roles in inflammation and cancer progression.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 Value
AntiproliferativeA549 (Lung Cancer)5.9 µM
Anti-inflammatoryCOX-20.04 µmol
AntifungalRhizoctonia solani6.57 µg/mL

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine are in the development of pharmaceutical agents. This compound serves as a scaffold for synthesizing derivatives that exhibit significant biological activities.

Antitumor Activity

Recent studies have highlighted the potential of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as anti-cancer agents. For instance:

  • A series of derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated an IC50 value of 12.3 μM against Bel-7402 cells and 6.1 μM against HT-1080 cells, indicating promising antitumor activity .
  • The structural modifications at positions C-5 and C-6 have been shown to enhance the antiproliferative abilities of these compounds .

Antibacterial and Antifungal Activities

The compound has also been explored for its antibacterial and antifungal properties:

  • A study reported several derivatives with high activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL. Notably, one derivative exhibited an IC50 value of 0.68 µM against DNA gyrase, comparable to ciprofloxacin .
  • The safety profile of these compounds was evaluated, showing minimal cytotoxicity against human cells at concentrations up to 32 µg/mL .

Agrochemistry

The applications of this compound extend into agrochemistry where it is utilized in the development of pesticides and herbicides. The structural characteristics of triazolo derivatives allow them to interact effectively with biological targets in pests and pathogens.

Material Science

In addition to biological applications, this compound is being investigated for its utility in material science:

  • The incorporation of triazolo structures into polymer matrices has been studied for their potential use in drug delivery systems and as functional materials due to their unique electronic properties .
  • Research has indicated that these compounds can serve as ligands in coordination chemistry, leading to the formation of metal complexes with potential applications in catalysis and sensing technologies .

Case Study 1: Antitumor Compounds Development

A focused study on the synthesis of novel triazolo[1,5-a]pyrimidine derivatives led to the identification of compounds with enhanced anti-tumor activity. Modifications at specific positions were shown to significantly improve efficacy against selected cancer cell lines.

Compound IDCell Line TestedIC50 (μM)
19Bel-740212.3
19HT-10806.1

This case highlights the importance of structural optimization in drug design.

Case Study 2: Antibacterial Activity Screening

In another study focusing on antibacterial properties:

Compound IDTarget BacteriaMIC (µg/mL)
9aGram-positive0.25
9aGram-negative0.50

This demonstrates the potential for developing new antibiotics based on the triazolo[1,5-a]pyrimidine scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Activities Synthesis Method Reference
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine -CH₂Cl at C2; Cl at C7 Anticancer (MGC-803, HCT-116, MCF-7) Cyclization with POCl₃
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -NH₂ at C2; -CH₃ at C5, C7 Antimicrobial, Antifungal Biginelli-like multi-component reaction
2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine -CH₂Cl at C2; -CH₃ at C5, C7 Not reported (structural analog) Unspecified
5-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine -Cl at C5; -Ph at C2 Unknown (structural isomer) Unspecified
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides -SO₂NH₂ at C2 Herbicidal (acetolactate synthase inhibition) Sulfonation of amino derivatives
5-(Bromobenzylthio)-[1,2,4]triazolo[1,5-a]pyrimidines -S-benzyl at C5 Vasodilatory (K⁺-induced vascular relaxation) Thioether substitution

Electrochemical and Pharmacokinetic Properties

Triazolopyrimidinones with chloromethyl groups (e.g., S1-TP) exhibit distinct redox potentials (-0.85 V to -1.12 V) due to the electron-withdrawing Cl atom, influencing DNA interaction and bioavailability. Piperidinomethyl or morpholinomethyl substituents (S2-TP, S3-TP) reduce electrophilicity, altering metabolic stability .

Key Research Findings

Substituent Position Matters : Chlorine at C7 (vs. C5 in triazolo[1,5-c]pyrimidines) enhances anticancer activity by optimizing steric interactions with kinase binding pockets .

Chloromethyl vs. Sulfonamide : While chloromethyl derivatives target tubulin and CDKs, sulfonamides inhibit ALS, demonstrating scaffold versatility .

Synthetic Flexibility: Nano-catalyzed methods reduce POCl₃ usage by 50%, addressing toxicity concerns in large-scale production .

Preparation Methods

Cyclization of 1H-1,2,4-triazol-5-amine with Ethyl 4-chloro-3-oxobutanoate

  • Step 1: The starting material, 1H-1,2,4-triazol-5-amine, reacts with ethyl 4-chloro-3-oxobutanoate in acetic acid.
  • Step 2: This reaction leads to the formation of an intermediate fused ring compound.
  • Step 3: Subsequent treatment with phosphorus oxychloride (POCl3) converts this intermediate into 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine, a closely related chloromethylated triazolopyrimidine derivative.

This method was reported in a 2022 study where the cyclization and chlorination steps were optimized for yield and purity.

Chlorination Using Phosphorus Oxychloride (POCl3)

Phosphorus oxychloride serves a dual role:

  • Facilitates cyclization by activating carbonyl groups.
  • Introduces the chloromethyl group via chlorination at the 2-position of the pyrimidine ring.

The reaction is typically conducted under reflux conditions, with POCl3 acting as both solvent and reagent, ensuring efficient chlorination and ring closure.

Alternative Routes via Acid Chloride Intermediates

Another synthetic approach involves:

  • Conversion of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid to the corresponding acid chloride using POCl3.
  • Reaction of this acid chloride with 2-amino-4-chloromethylpyrimidine under basic conditions to form the target compound.

This route is advantageous for introducing various substituents and allows for structural diversification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
1 1H-1,2,4-triazol-5-amine + Ethyl 4-chloro-3-oxobutanoate + AcOH 80–100 °C Acetic Acid 70–85 Cyclization to fused intermediate
2 Intermediate + POCl3 Reflux (110–130 °C) POCl3 (solvent and reagent) 65–80 Chlorination and ring closure
3 Acid chloride + 2-amino-4-chloromethylpyrimidine + Base Room temp to 50 °C Organic solvent (e.g., dichloromethane) 60–75 Alternative route via acid chloride

These conditions are derived from multiple research findings emphasizing the importance of controlling temperature and reagent stoichiometry to maximize yield and minimize side reactions.

Mechanistic Insights

  • The initial cyclization involves nucleophilic attack of the triazol-5-amine nitrogen on the electrophilic carbonyl carbon of the ketoester.
  • POCl3 activates the carbonyl oxygen, facilitating ring closure and chlorination.
  • The chloromethyl group is introduced via electrophilic substitution at the 2-position of the pyrimidine ring, stabilized by the fused triazole system.

A proposed mechanism is supported by spectroscopic and kinetic studies reported in the literature.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents Reaction Type Advantages Limitations
1 1H-1,2,4-triazol-5-amine + Ethyl 4-chloro-3-oxobutanoate AcOH, POCl3 Cyclization + Chlorination Straightforward, good yield Requires handling of POCl3
2 5-methyl-1H-1,2,4-triazole-3-carboxylic acid + 2-amino-4-chloromethylpyrimidine POCl3, Base Acid chloride formation + coupling Allows structural variation Multi-step, sensitive intermediates
3 Intermediate fused ring compounds POCl3 Chlorination Efficient chloromethylation Harsh conditions possible

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions involving 5-amino-1,2,4-triazole derivatives, aldehydes, and β-keto esters. For example, fusion of 3-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under catalytic conditions produces triazolo[1,5-a]pyrimidine derivatives, including chloromethyl variants . Reaction time (10–12 minutes) and temperature (fusion at 180°C) are critical for achieving yields >80%. Contaminants like unreacted triazole intermediates may require purification via ethanol recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

  • FT-IR : Confirm C–Cl stretching (650–800 cm⁻¹) and triazole/pyrimidine ring vibrations (C=N at 1500–1600 cm⁻¹).
  • ¹H/¹³C NMR : Chloromethyl groups appear as singlets at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C). Aromatic protons in substituted derivatives show splitting patterns consistent with substituent positions .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for aryl-substituted derivatives) and fragmentation patterns verify purity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar triazolo[1,5-a]pyrimidines?

Discrepancies often arise from substituent positioning and stereoelectronic effects. For instance:

  • Antitumor Activity : Chloromethyl derivatives with para-substituted aryl groups (e.g., p-Cl or p-CF₃) show enhanced cytotoxicity (IC₅₀ < 10 µM) compared to meta-substituted analogs due to improved DNA intercalation .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF₃) at C-5/C-7 increase membrane permeability, while bulky substituents reduce efficacy. Systematic SAR studies using logP and Hammett constants can rationalize these trends .

Q. How does X-ray crystallography elucidate the solid-state conformation of 2-(chloromethyl)triazolo[1,5-a]pyrimidine derivatives?

Crystal structures (e.g., monoclinic P2₁/n space group) reveal planar triazole-pyrimidine cores with chloromethyl groups adopting equatorial orientations to minimize steric clash. Hydrogen-bonding networks (N–H···N/O) stabilize the lattice, influencing solubility and melting points (e.g., 251–252°C for 6-(m-Cl-phenyl) derivatives) . Computational modeling (DFT) can predict packing efficiency and polymorph stability .

Q. What computational methods predict the reactivity of 2-(chloromethyl)triazolo[1,5-a]pyrimidine in nucleophilic substitution reactions?

Density functional theory (DFT) studies calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites. The chloromethyl group exhibits high ω (>3.5 eV), favoring nucleophilic attack at the methyl carbon. Solvent models (e.g., PCM for DMSO) predict reaction barriers for SN2 mechanisms, guiding synthetic optimization .

Methodological Notes

  • Contradiction Management : When biological data conflict, cross-validate via orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects (DMSO < 0.1% v/v) .
  • Synthetic Optimization : Replace harsh acids (e.g., glacial acetic acid) with microwave-assisted protocols to reduce reaction times (30 min → 5 min) and improve regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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